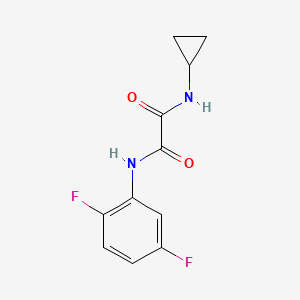

N-cyclopropyl-N'-(2,5-difluorophenyl)oxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cyclopropyl-N'-(2,5-difluorophenyl)oxamide, commonly known as DFOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFOA is a cyclic amide that belongs to the class of oxamides and is widely used in research laboratories for its unique properties.

Aplicaciones Científicas De Investigación

Halonium-initiated C-O Bond Formation

Research led by Ying Wei et al. (2012) developed a highly efficient method for C-O bond formation via carboxylic acid catalyzed reaction of 1-acetylcyclopropanecarboxamides with N-halosuccinimide. This method offers novel access to biologically important 5-amino-3(2H)-furanones through halonium-initiated tandem oxa-cyclization and ring opening of cyclopropane, showcasing a strategic and atom-economic approach to synthesize compounds with potential biological significance Ying Wei, Shaoxia Lin, Hongxun Xue, F. Liang, Bao-zhong Zhao, 2012.

Antipathogenic Activity of Thiourea Derivatives

A study by Carmen Limban et al. (2011) synthesized and characterized a series of acylthioureas for their interaction with bacterial cells. These compounds demonstrated significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. This research highlights the potential of thiourea derivatives as novel antimicrobial agents with antibiofilm properties, relevant for addressing bacterial resistance Carmen Limban, L. Marutescu, M. Chifiriuc, 2011.

Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives

Research conducted by Cemal Koray Özer et al. (2009) focused on synthesizing N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives. These compounds were characterized through various spectroscopic methods and crystallography, showing potential for further study in various fields including materials science and pharmaceuticals Cemal Koray Özer, H. Arslan, D. VanDerveer, N. Külcü, 2009.

Cyclodehydration to N-containing Heterocycles

A study by Marie-France Pouliot et al. (2012) described the preparation of 2-oxazolines and related N-containing heterocycles from hydroxyamides using XtalFluor-E as a cyclodehydration agent. This method stands out for its broad substrate scope and the heavy-metal-free characteristic of the oxidative carbon-oxygen bond formation process, offering a greener alternative for synthesizing heterocyclic compounds Marie-France Pouliot, L. Angers, Jean-Denys Hamel, J. Paquin, 2012.

Nucleophilicity of Oximes and Nitrilium closo-Decaborate Clusters

D. S. Bolotin et al. (2016) explored the reaction of oxime species with nitrilium closo-decaborate clusters, leading to the formation of 2-iminium closo-decaborates. This research offers insights into the nucleophilic properties of oximes and their potential applications in the synthesis of novel organometallic compounds D. S. Bolotin, V. Burianova, A. Novikov, M. Y. Demakova, C. Pretorius, Pennie P. Mokolokolo, A. Roodt, N. Bokach, V. V. Suslonov, A. Zhdanov, K. Zhizhin, N. Kuznetsov, V. Kukushkin, 2016.

Propiedades

IUPAC Name |

N-cyclopropyl-N'-(2,5-difluorophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2N2O2/c12-6-1-4-8(13)9(5-6)15-11(17)10(16)14-7-2-3-7/h1,4-5,7H,2-3H2,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIYGKMPAJUGTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(=O)NC2=C(C=CC(=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2872564.png)

![1,7-dimethyl-N-(2-morpholinoethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2872567.png)

![6-(3-Fluorophenyl)-2-[1-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2872569.png)

![N-[(1-Methylpyrazol-3-yl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2872570.png)

![N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B2872580.png)